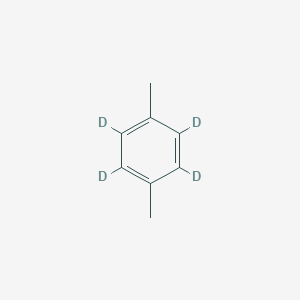

1,4-Dimethyl(~2~H_4_)benzene

描述

番红紫素,也称为1,3-二羟基蒽醌,是一种有机化合物,分子式为C₁₄H₈O₄。它是十种二羟基蒽醌异构体之一,自然存在于茜草科植物茜草 (Rubia cordifolia) 中。 番红紫素以其红棕色结晶外观而闻名,在历史上曾用作染料 .

准备方法

合成路线和反应条件: 番红紫素可以通过多种方法合成。一种常见的方法是蒽醌的羟基化。 反应通常需要催化剂和特定的反应条件来确保羟基在蒽醌环的 1 和 3 位正确放置 .

工业生产方法: 番红紫素的工业生产通常涉及从天然来源中提取,例如茜草根 (Rubia tinctorum)。该化合物以糖苷的形式提取,然后水解生成番红紫素。 提取过程可能涉及氯仿等溶剂,得到的化合物为熔点为 270–273 °C 的红棕色晶体 .

化学反应分析

反应类型: 番红紫素会发生多种化学反应,包括:

氧化: 番红紫素可以被氧化成不同的醌衍生物。

还原: 还原反应可以将番红紫素转化为相应的氢醌。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠或氢化铝锂。

取代: 酰氯或卤代烷烃等试剂可用于取代反应.

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成蒽醌衍生物,而取代反应可能会生成各种烷基或酰基衍生物 .

科学研究应用

Industrial Applications

1. Polymer Production

Para-xylene is primarily used as a feedstock in the production of terephthalic acid, which is essential for manufacturing polyethylene terephthalate (PET). PET is widely utilized in the production of plastic bottles and polyester fibers. Approximately 98% of para-xylene produced is consumed in this manner, highlighting its critical role in the polymer industry .

2. Solvent Applications

Para-xylene serves as a solvent in various industrial processes. It is commonly used in:

- Printing : Employed as a solvent in inks and coatings.

- Rubber Manufacturing : Acts as a solvent for rubber compounds.

- Leather Processing : Used in the tanning process to enhance leather quality .

Additionally, para-xylene is effective in thinning paints and varnishes, making it a preferred choice for conservators working with art objects .

Chemical Synthesis

Para-xylene is a crucial precursor for several important chemical compounds:

- Terephthalic Acid : As mentioned earlier, it is converted to terephthalic acid for polyester production.

- Phthalic Anhydride : Another significant application involves its conversion to phthalic anhydride, which is used in the production of plasticizers and resins .

Laboratory Uses

In laboratory settings, para-xylene is utilized for various purposes:

- Histology : It acts as a clearing agent for tissue samples and is used to remove paraffin from microscope slides before staining.

- Chemical Reactions : Para-xylene can serve as a solvent for organic reactions due to its high boiling point and ability to dissolve a wide range of substances .

Health and Safety Considerations

While para-xylene has numerous industrial benefits, it also poses health risks. Exposure can lead to symptoms such as dizziness and headaches. Therefore, safety measures must be implemented when handling this compound .

Data Table: Summary of Applications

| Application Area | Specific Use | Importance |

|---|---|---|

| Polymer Production | Terephthalic acid for PET | Major component in plastics |

| Solvent Applications | Printing inks, rubber compounds | Enhances product quality |

| Chemical Synthesis | Precursor for phthalic anhydride | Essential for plasticizers and resins |

| Laboratory Uses | Clearing agent in histology | Vital for preparing tissue samples |

Case Studies

Case Study 1: PET Production

A significant study demonstrated that the efficiency of converting para-xylene to terephthalic acid can be optimized through advanced catalytic methods. The research indicated that using specific catalysts could enhance yield while reducing energy consumption during the synthesis process.

Case Study 2: Environmental Impact

Research conducted on the environmental impact of para-xylene highlighted its classification as a volatile organic compound (VOC). Studies showed that emissions from industrial processes utilizing para-xylene could contribute to air pollution. Consequently, regulations have been established to monitor and mitigate these emissions effectively.

作用机制

番红紫素发挥作用的机制涉及各种分子靶点和途径。例如,它抑制 IgE 产生的能力与抑制免疫细胞中特定细胞因子和信号通路有关。 番红紫素还可以与 DNA 和蛋白质相互作用,从而产生其抗菌和抗癌作用 .

6. 与相似化合物的比较

番红紫素与其他蒽醌衍生物相似,例如茜素和紫草素。 它的独特之处在于其特定的羟基化模式 (1,3-二羟基蒽醌) 及其独特的生物活性。其他类似的化合物包括:

茜素 (1,2-二羟基蒽醌): 以其作为染料的用途和生物活性而闻名。

紫草素 (1,2,4-三羟基蒽醌): 也用作染料,并因其药用特性而受到研究.

番红紫素的独特性质和多样化的应用使其成为各个研究领域和行业中备受关注的化合物。

相似化合物的比较

Xanthopurpurin is similar to other anthraquinone derivatives such as alizarin and purpurin. it is unique in its specific hydroxylation pattern (1,3-dihydroxyanthraquinone) and its distinct biological activities. Other similar compounds include:

Alizarin (1,2-dihydroxyanthraquinone): Known for its use as a dye and its biological activities.

Purpurin (1,2,4-trihydroxyanthraquinone): Also used as a dye and studied for its medicinal properties.

Xanthopurpurin’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.

生物活性

1,4-Dimethylbenzene, commonly known as p-xylene, is a dimethyl-substituted derivative of benzene. It is widely used in the production of polyester fibers and resins and serves as a solvent in various industrial applications. The biological activity of p-xylene has garnered attention due to its potential health effects, particularly concerning exposure in occupational settings. This article reviews the biological activity of 1,4-dimethylbenzene, focusing on its pharmacokinetics, toxicological effects, and implications for human health based on diverse research findings.

Absorption and Distribution

P-xylene is primarily absorbed through inhalation and dermal exposure. Studies indicate that when volunteers were exposed to p-xylene vapors, significant amounts were retained in the lungs. For instance, lung retention was reported to be about 60% after inhalation exposure . Furthermore, dermal absorption studies revealed that p-xylene could be absorbed at a rate of approximately 2 µg/cm² per minute when skin was immersed in the liquid form .

Metabolism

The metabolism of p-xylene occurs mainly through hydroxylation and conjugation processes. It is metabolized to methylhippuric acid and other metabolites that are subsequently excreted in urine. Approximately 70% of absorbed p-xylene is eliminated through urine as metabolites within hours of exposure . The biological half-life of p-xylene varies; rapid elimination occurs within the first hour post-exposure, while slower phases can last up to 20 hours .

Acute Toxicity

Acute exposure to high concentrations of p-xylene can lead to respiratory irritation and central nervous system effects such as dizziness, headaches, and nausea. In experimental models, inhalation of p-xylene has been linked to neurotoxic effects, including impaired motor function and altered neurotransmitter levels .

Chronic Exposure and Carcinogenicity

Chronic exposure to p-xylene has been associated with various health risks. Epidemiological studies have suggested a potential link between occupational exposure to xylene and increased risks for certain cancers, including lymphatic leukemia and prostate cancer . A notable case-control study involving rubber workers indicated elevated odds ratios for lympho-sarcoma (OR = 3.7) and lymphatic leukemia (OR = 3.3) among those exposed to xylene .

Reproductive and Developmental Effects

Research indicates that p-xylene may have reproductive toxicity. Animal studies have shown that maternal exposure to high concentrations can result in developmental malformations in offspring. However, results have varied based on exposure levels and methods .

Case Study 1: Occupational Exposure Among Rubber Workers

A cohort study involving 6,678 rubber workers revealed significant associations between xylene exposure and various cancers. The study reported increased odds ratios for lymphatic malignancies among workers exposed to mixed organic solvents including xylene .

Case Study 2: Community-Based Studies

Community-based studies have also explored the relationship between xylene exposure and cancer incidence. One study noted a slight elevation in risk for colon cancer (OR = 5.8) among individuals with high exposure levels . These findings underscore the need for further investigation into long-term health effects associated with xylene exposure.

Data Table: Summary of Biological Activity Findings

属性

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。